Cortistatin-29 (1-13) (rat)
Description
Structure
2D Structure
Properties
Molecular Formula |
C68H105N23O21 |
|---|---|
Molecular Weight |
1580.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C68H105N23O21/c1-34(2)29-42(85-60(105)45-11-5-25-88(45)64(109)47-13-7-27-90(47)62(107)40(10-4-24-77-68(73)74)83-57(102)39(18-22-52(95)96)81-55(100)37-17-21-51(94)79-37)58(103)82-38(15-19-49(69)92)56(101)84-41(16-20-50(70)93)63(108)91-28-8-14-48(91)65(110)89-26-6-12-46(89)61(106)86-43(30-35-32-75-33-78-35)59(104)80-36(9-3-23-76-67(71)72)54(99)87-44(66(111)112)31-53(97)98/h32-34,36-48H,3-31H2,1-2H3,(H2,69,92)(H2,70,93)(H,75,78)(H,79,94)(H,80,104)(H,81,100)(H,82,103)(H,83,102)(H,84,101)(H,85,105)(H,86,106)(H,87,99)(H,95,96)(H,97,98)(H,111,112)(H4,71,72,76)(H4,73,74,77)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
HTKLUJOZPIGIDL-SOWZXYKBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Developmental Dynamics of Cortistatin Expression in the Rat Brain
Developmental Trajectory
Studies tracking preprocortistatin mRNA levels from embryonic stages to adulthood reveal a dynamic expression pattern. Expression is detectable as early as embryonic day 15 (E15). nih.gov However, the most striking feature is a transient and significant increase in the number of cortistatin-expressing cells during the second postnatal week. stanford.edunih.gov This peak in expression, occurring between postnatal day 14 (P14) and P20, coincides with a critical period of maturation for cortical interneurons. stanford.eduresearchgate.net Following this peak, the number of cortistatin-positive cells decreases to the levels observed in the adult brain. nih.gov This developmental pattern closely aligns with the expression of brain-derived neurotrophic factor (BDNF), suggesting a potential regulatory relationship between the two molecules during neurodevelopment. eneuro.orgeneuro.org
Regional and Cellular Changes During Development
The developmental surge in cortistatin expression is observed across all cortical areas and in the hippocampus. nih.gov During this period, particularly at postnatal day 16 (P16), there is a transient expression of preprocortistatin mRNA in the hilar region of the dentate gyrus, an area where it is virtually absent in the adult rat. nih.gov
The density of cortistatin-expressing cells is markedly higher during this developmental peak compared to adulthood, as detailed in the table below.
| Brain Region | Postnatal Day 16 (P16) | Adult | Reference |
|---|---|---|---|
| Cortical Cell Density (cells/mm²) | 480 ± 23 | 263 ± 15 | nih.gov |
| Hippocampal Cell Count (cells/section) | 68 ± 7 | 51 ± 5.3 | nih.gov |
This transient upregulation of cortistatin during a key phase of synaptic refinement suggests it may play a crucial role in modulating the establishment of neural circuits in the neocortex and hippocampus. nih.gov
Molecular Mechanisms of Action and Receptor Interactions of Cortistatin in Rat Models
Somatostatin (B550006) Receptor (SSTR) Binding and Activation
Affinity and Interaction with Sst1-Sst5 Receptors
Cortistatin exhibits a high affinity for all five subtypes of somatostatin receptors (Sst1-Sst5), a family of G protein-coupled receptors. researchgate.netresearchgate.net This broad-spectrum binding is attributed to the high degree of structural homology between cortistatin and somatostatin, particularly in the amino acid sequence essential for receptor interaction. mdpi.comresearchgate.net Specifically, rat CST-14 shares 11 of its 14 amino acid residues with somatostatin-14. mdpi.comoup.com This similarity allows cortistatin to effectively bind to and activate these receptors, initiating downstream signaling cascades. researchgate.net Studies using transfected cells have shown that none of the SSTRs display a marked selectivity for either cortistatin or somatostatin, indicating a comparable binding affinity. oup.comoup.com
| Receptor Subtype | Binding Affinity |
| Sst1 | High |
| Sst2 | High |
| Sst3 | High |
| Sst4 | High |
| Sst5 | High |
This table summarizes the high-affinity binding of cortistatin to all five somatostatin receptor subtypes.
Comparative SSTR-Mediated Signaling with Somatostatin
Upon binding to SSTRs, both cortistatin and somatostatin trigger similar intracellular signaling pathways. researchgate.net A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netoup.comoup.com This action is a hallmark of SSTR activation and contributes to the inhibitory effects of both peptides on hormone secretion and neuronal activity. researchgate.netthno.org For instance, both peptides effectively inhibit growth hormone release. nih.gov While their actions through SSTRs are largely overlapping, some studies suggest that cortistatin may have a slightly longer duration of action in certain physiological processes compared to somatostatin. nih.gov However, the fundamental signaling events, such as the regulation of ion channels and modulation of protein phosphatases, are conserved between the two peptides when acting through SSTRs. thno.org
Non-Somatostatin Receptor Interactions
A key distinction in the biological profile of cortistatin lies in its ability to interact with receptors beyond the SSTR family. These interactions are responsible for some of cortistatin's unique physiological functions that are not observed with somatostatin. researchgate.netahajournals.org
Binding to Growth Hormone Secretagogue Receptor 1a (GHSR1a/Ghrelin Receptor)
Cortistatin has been identified as a ligand for the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. researchgate.netahajournals.org This interaction is significant as somatostatin does not bind to this receptor. ahajournals.org The binding of cortistatin to GHSR1a can lead to the activation of distinct signaling pathways, including those that decrease the production of pro-inflammatory mediators. ugr.es This interaction is implicated in the anti-inflammatory and immunomodulatory effects of cortistatin, distinguishing its functional profile from that of somatostatin. ahajournals.orgrupress.orgnih.gov
Interaction with Mas Gene-Related Receptor X-2 (MrgX2)
In humans, cortistatin, but not somatostatin, binds to the Mas gene-related receptor X-2 (MrgX2), an orphan G protein-coupled receptor. researchgate.netoup.comoup.com While the direct orthologue of human MrgX2 has not been definitively identified in rats, this interaction highlights a species-specific receptor preference that contributes to the unique actions of cortistatin. ugr.esnih.gov In cellular models, the activation of MrgX2 by cortistatin leads to an increase in intracellular calcium, suggesting coupling to Gq proteins. nih.gov This pathway is distinct from the Gi-coupled signaling typical of SSTRs.
Evidence for an Unidentified Cortistatin-Specific Receptor
Several lines of evidence suggest the existence of a yet-to-be-identified receptor that is specific for cortistatin. researchgate.netbiorxiv.org The unique biological activities of cortistatin, such as the induction of slow-wave sleep and reduction of locomotor activity, which are not mimicked by somatostatin, point towards the involvement of a distinct receptor system. wikipedia.orgresearchgate.net Furthermore, cortistatin can activate cation-selective currents in neurons that are unresponsive to somatostatin. researchgate.net These distinct physiological and cellular responses strongly support the hypothesis of a novel, cortistatin-specific receptor that mediates these unique effects in the central nervous system and potentially other tissues. biorxiv.org
Intracellular Signaling Pathways Modulated by Cortistatin
Inhibition of cAMP Production
Cortistatin, a neuropeptide with significant structural similarity to somatostatin, has been shown to influence intracellular signaling pathways by inhibiting the production of cyclic AMP (cAMP). researchgate.netmdpi.comnih.gov This action is a key component of its physiological effects. Like somatostatin, cortistatin's binding to its receptors can lead to a decrease in adenylyl cyclase activity, the enzyme responsible for synthesizing cAMP from ATP. mdpi.com This reduction in intracellular cAMP levels has been observed in various cell types and is considered a primary mechanism through which cortistatin exerts its inhibitory functions on cellular processes such as hormone secretion and cell proliferation. researchgate.netmdpi.com Studies have demonstrated that cortistatin inhibits forskolin-induced cAMP production through somatostatin receptors (SSTRs). nih.gov
However, the relationship between cortistatin and cAMP is not entirely straightforward. In some contexts, such as in dissociated hippocampal cells, cortistatin has been suggested to potentially augment cAMP levels. nih.gov Furthermore, while many neurotransmitters modulate the hyperpolarization-activated cation current (Ih) by altering cAMP levels, cortistatin's effect on Ih in hippocampal neurons appears to be independent of this pathway. nih.govnih.gov Specifically, the application of a membrane-permeable cAMP analog did not prevent cortistatin from augmenting Ih, suggesting a distinct signaling mechanism. nih.govnih.gov
G Protein-Coupled Receptor Signaling Pathways
Cortistatin primarily mediates its effects through G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. mdpi.commdpi.commdpi.comfrontiersin.org Due to its structural homology with somatostatin, cortistatin binds with high affinity to all five known somatostatin receptor subtypes (SSTR1-SSTR5). researchgate.netcapes.gov.brbioscientifica.comkarger.com This interaction is facilitated by a shared amino acid sequence (FWKT) crucial for receptor binding. researchgate.netmdpi.com The binding of cortistatin to these GPCRs initiates a cascade of intracellular events. Typically, upon activation, the GPCR facilitates the exchange of GDP for GTP on the associated G protein α-subunit, leading to its dissociation from the βγ-subunit. mdpi.comfrontiersin.org Both the α and βγ subunits can then interact with various downstream effectors, such as adenylyl cyclase and ion channels, to modulate cellular activity. mdpi.com
Beyond the classical SSTRs, cortistatin has been shown to interact with other GPCRs, which accounts for some of its unique physiological functions not shared by somatostatin. mdpi.combiorxiv.org These include the ghrelin receptor (GHSR1a), the human Mas-related gene X-2 (MrgX2), and potentially a yet-to-be-identified specific cortistatin receptor. mdpi.combiorxiv.org This broader receptor profile allows cortistatin to engage in a more diverse range of signaling pathways, contributing to its distinct effects on processes like sleep and immune responses. mdpi.combiorxiv.org For instance, the antidepressant-like effects of cortistatin-14 (B8083240) in mice have been linked to the ghrelin receptor and the GABA-A receptor system, but not to SSTRs. nih.govfrontiersin.org
Modulation of Specific Ion Channels (e.g., cation selective currents)
A distinguishing feature of cortistatin's action in rat models is its ability to modulate specific ion channels, particularly cation-selective currents, in a manner distinct from somatostatin. researchgate.netcapes.gov.brwikidoc.org In hippocampal CA1 pyramidal neurons, cortistatin has been observed to augment the hyperpolarization-activated cation current, known as Ih. nih.govnih.gov This effect is significant as Ih plays a crucial role in synaptic integration and the regulation of oscillatory neuronal activity, which is implicated in sleep regulation. nih.govnih.gov
The modulation of Ih by cortistatin is characterized by an increase in its maximum conductance without a shift in the voltage-dependence of its activation. nih.govnih.gov This mechanism is notably different from that of many other neuromodulators that typically alter Ih by shifting its activation curve via changes in cAMP levels. nih.gov Experiments have shown that cortistatin's effect on Ih is not blocked by a membrane-permeable cAMP analog, further supporting a cAMP-independent pathway. nih.govnih.gov
Furthermore, while both cortistatin and somatostatin can increase certain potassium (K+) conductances, such as the M-current (IM) and a leak K+ current (IK(L)), cortistatin elicits an additional inwardly rectifying current at hyperpolarized potentials that is not observed with somatostatin. nih.gov This additional current was identified as Ih, as it was blocked by the specific Ih blocker ZD7288 but unaffected by barium, a K+ channel blocker. nih.govnih.gov This selective modulation of Ih by cortistatin highlights a specific molecular target that differentiates its actions from those of somatostatin. nih.gov
Potential Regulation of Wnt Signaling Pathways
The interaction between cortistatin and the Wnt signaling pathway in rat models is an emerging area of research. The Wnt signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and inflammation. plos.org Dysregulation of this pathway has been implicated in numerous diseases. nih.gov While direct evidence in the context of "Cortistatin-29 (1-13) (rat)" is limited, broader studies suggest a potential link. For instance, research has shown that nerve injury can activate the Wnt/β-catenin signaling pathway in primary sensory neurons of rats. plos.org Given cortistatin's expression and function within the nervous system, a potential modulatory role in this pathway is plausible. One study has alluded to a connection between cortistatin and the modulation of Wnt signaling pathways, although the specific mechanisms in rat models remain to be fully elucidated. researchgate.net Further investigation is needed to clarify the direct or indirect effects of cortistatin on the various components of the Wnt signaling cascade in specific rat tissues and disease models.
Neurotransmitter System Interactions (e.g., Antagonism of Acetylcholine (B1216132) Effects on Cortical Excitability)
A significant aspect of cortistatin's function in the rat central nervous system is its interaction with various neurotransmitter systems, most notably its antagonistic relationship with acetylcholine. jneurosci.orgnih.govnih.gov This interaction is believed to be a key mechanism underlying some of cortistatin's unique physiological effects, such as the induction of slow-wave sleep. researchgate.netjneurosci.orgnih.gov
In rat models, cortistatin has been shown to antagonize the excitatory effects of acetylcholine on cortical excitability. researchgate.netjneurosci.orgnih.gov This is in stark contrast to somatostatin, which has been reported to enhance acetylcholine release and potentiate its excitatory responses in the rat hippocampus and cortex. jneurosci.org This functional divergence highlights a critical difference in the neuro-modulatory profiles of these two related neuropeptides. The ability of cortistatin to depress cortical activity, potentially by counteracting cholinergic excitation, contributes to its sleep-modulating properties. researchgate.netjneurosci.org
Beyond acetylcholine, cortistatin likely interacts with other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and noradrenaline systems. nih.gov Cortistatin is expressed in a subset of GABAergic interneurons in the rat cortex and hippocampus, suggesting a role in regulating inhibitory circuits. jneurosci.org Furthermore, studies in mice have shown that the antidepressant-like effects of cortistatin-14 involve the GABAA receptor system. nih.govfrontiersin.org In rat hypothalamic neurons, cortistatin-14 has been found to inhibit glutamate-induced responses, indicating an interaction with the primary excitatory neurotransmitter system in the brain. stanford.edu This inhibitory effect on glutamatergic neurotransmission may be the basis for its observed impact on processes like long-term memory. stanford.edu
Physiological and Pathophysiological Roles of Cortistatin in Rat Models
Neurobiological Functions
Cortistatin exhibits a range of effects on the central nervous system, influencing neuronal excitability, sleep patterns, motor function, and cognitive processes.
Depression of Neuronal Activity and Cortical Excitability
A primary characteristic of cortistatin is its ability to depress neuronal activity. researchgate.netwikipedia.orgnih.gov This function is largely attributed to its interaction with somatostatin (B550006) receptors, given the high homology between the two neuropeptides. researchgate.netgenecards.org By binding to these receptors, cortistatin can inhibit neuronal firing. Studies have shown that cortistatin reduces the activity of excitatory neurons, a mechanism that underlies many of its physiological effects. This depressant effect on cortical activity is a key feature that distinguishes its neurobiological profile. researchgate.netnih.gov
Modulation of Sleep Architecture, Specifically Slow-Wave Sleep Induction
Cortistatin plays a significant role in the regulation of sleep, particularly in the induction of slow-wave sleep (SWS). researchgate.netwikipedia.orgnih.govgenecards.org Research in rats has demonstrated that intracerebroventricular administration of cortistatin significantly increases the time spent in SWS. researchgate.net This effect is believed to be mediated by its antagonism of the excitatory effects of acetylcholine (B1216132) on the cortex. researchgate.netwikipedia.orggenecards.org The expression of mRNA for cortistatin follows a circadian rhythm and is upregulated following sleep deprivation, further suggesting its role as a sleep modulatory factor. researchgate.net
Regulation of Locomotor Activity
In rat models, cortistatin has been shown to reduce locomotor activity. researchgate.netwikipedia.orgnih.govugr.es Intracerebroventricular injections of CST-14 have been observed to markedly decrease movement in freely moving rats. This effect is distinct from that of somatostatin, which can induce seizures and barrel rotation at similar doses. The reduction in locomotor activity is another key physiological function attributed to cortistatin. researchgate.netoup.comoup.com
Influence on Synaptic Plasticity and Cognitive Processes
Cortistatin also exerts an influence on synaptic plasticity and cognitive functions, particularly memory. frontiersin.org Studies in rats have indicated that cortistatin can impair long-term memory in passive avoidance tests. This effect may be linked to the inhibition of glutamatergic neurotransmission. Furthermore, research suggests a modulatory role for cortistatin in memory processes, with its effects potentially subject to diurnal variations. nih.gov
Immunomodulatory and Anti-inflammatory Actions
Beyond its neurobiological roles, cortistatin is a potent regulator of the immune system, exhibiting both immunomodulatory and anti-inflammatory properties.
Regulation of Innate and Adaptive Immune Responses
Cortistatin has been identified as a significant anti-inflammatory factor that regulates both innate and adaptive immune responses. nih.govnih.gov It is expressed by various immune cells, including lymphocytes, monocytes, and macrophages. nih.govnih.gov Research has shown that cortistatin can down-regulate the production of pro-inflammatory mediators by activated macrophages. nih.gov In models of endotoxemia, cortistatin administration protected against lethality and reduced the systemic levels of a wide range of inflammatory cytokines and chemokines. nih.gov This suggests that cortistatin functions as a key endogenous regulator of the immune system, with the capacity to deactivate inflammatory responses. nih.govmdpi.com
Interactive Data Table: Effects of Cortistatin on Inflammatory Mediator Production by Activated Macrophages
| Inflammatory Mediator | Effect of Cortistatin | Reference |
| TNF-α | Inhibition | nih.gov |
| IL-6 | Inhibition | nih.gov |
| Nitric Oxide (NO) | Inhibition | nih.gov |
Modulation of Pro-inflammatory Cytokine and Chemokine Production
In various rat models of inflammation, cortistatin has demonstrated a potent ability to modulate the production of pro-inflammatory cytokines and chemokines. karger.comnih.govportico.org Treatment with cortistatin has been shown to inhibit the release of key inflammatory mediators. karger.comnih.gov Specifically, it suppresses the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12 by activated macrophages. karger.comnih.gov This inhibitory action extends to other inflammatory conditions, where cortistatin downregulates the expression of a wide array of pro-inflammatory and cytotoxic cytokines, including interferon-gamma, IL-15, IL-17, and IL-18. portico.org
Beyond its effects on cytokines, cortistatin also regulates the production of chemokines, which are crucial for the recruitment of inflammatory cells to sites of injury or infection. karger.comportico.orgpnas.org In models of colitis, cortistatin treatment has been found to reduce the production of several chemokines, which likely contributes to the observed decrease in inflammatory infiltrates in the colonic mucosa. portico.orgpnas.org This includes chemokines that attract neutrophils, Th1 cells, macrophages, and other T cells. portico.orgpnas.org Furthermore, cortistatin has been shown to decrease serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in systemic inflammation. pnas.org In addition to its suppressive effects, cortistatin can also stimulate the production of the anti-inflammatory cytokine IL-10 by macrophages, further contributing to its immunomodulatory profile. karger.comnih.govportico.org
Table 1: Effect of Cortistatin on Pro-inflammatory Cytokine and Chemokine Production in Rat Models
| Inflammatory Mediator | Effect of Cortistatin Treatment | Reference |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Inhibition/Downregulation | karger.comnih.govportico.orgpnas.org |
| Interleukin-1β (IL-1β) | Inhibition/Downregulation | karger.comnih.govportico.orgpnas.org |
| Interleukin-6 (IL-6) | Inhibition/Downregulation | karger.comnih.govportico.orgpnas.org |
| Interleukin-12 (IL-12) | Inhibition/Downregulation | karger.comnih.govportico.org |
| Interferon-gamma (IFN-γ) | Downregulation | portico.org |
| Various Chemokines | Downregulation | karger.comportico.orgpnas.org |
| Interleukin-10 (IL-10) | Stimulation/Upregulation | karger.comnih.govportico.org |
Impact on Glial Cell Function and Reactivity (e.g., astrocytes, microglia)
Cortistatin plays a significant role in modulating the function and reactivity of glial cells, namely astrocytes and microglia, in the context of neuroinflammation and injury in rat models. csic.esbiorxiv.orgmdpi.combiorxiv.org It has been shown to regulate glial cell responses and maintain tissue-surveillance activities. csic.esbiorxiv.org In models of ischemic stroke, cortistatin treatment modulates glial reactivity and promotes the formation of the astrocytic scar, which is crucial for containing the injury. csic.esbiorxiv.org
Specifically, cortistatin can induce a distinct morphotype of hypertrophic reactive astrocytes. csic.es While it can reduce the expression of GFAP, a marker for astrocyte reactivity, it also leads to thicker glial scars. csic.esbiorxiv.org This suggests a modulatory rather than purely inhibitory role. In the context of microglia, cortistatin treatment can promote a shift from a reactive, potentially damaging phenotype to a more ramified, homeostatic-like morphology. biorxiv.orgbiorxiv.org This is characterized by an increased number of junctions and longer branches in microglia. biorxiv.org Furthermore, cortistatin has been found to reduce the production of inflammatory mediators by reactive glial cells. mdpi.com In models of Parkinson's disease, cortistatin diminished the presence and activation of both astrocytes and microglia in affected brain regions. mdpi.com
Table 2: Impact of Cortistatin on Glial Cell Function and Reactivity in Rat Models
| Glial Cell Type | Effect of Cortistatin Treatment | Research Finding | Reference |
|---|---|---|---|
| Astrocytes | Modulation of Reactivity | Promotes astrocytic scar formation, can reduce GFAP expression but leads to thicker glial scars. | csic.esbiorxiv.org |
| Astrocytes | Morphological Changes | Induces a distinct morphotype of hypertrophic reactive astrocytes. | csic.es |
| Microglia | Modulation of Reactivity | Shifts microglia from a reactive to a more ramified, homeostatic-like state. | biorxiv.orgbiorxiv.org |
| Microglia | Morphological Changes | Increases the number of junctions and branch length. | biorxiv.org |
| Glial Cells (general) | Anti-inflammatory | Reduces the production of inflammatory mediators. | mdpi.com |
| Astrocytes & Microglia | Reduced Activation | Diminishes the presence and activation in a Parkinson's disease model. | mdpi.com |
Cardiovascular System Involvement
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
Cortistatin has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration, key processes in the development of vascular diseases like atherosclerosis and restenosis. researchgate.netahajournals.orgahajournals.org Studies have shown that cortistatin can attenuate the proliferation of VSMCs. researchgate.netahajournals.org This inhibitory effect is mediated through its binding to somatostatin receptors (sst2 and sst5) and the ghrelin receptor. ahajournals.orgahajournals.org The signaling pathways involved include the induction of cAMP and p38-mitogen-activated protein kinase, as well as the inhibition of Akt activity. ahajournals.orgahajournals.org
In addition to inhibiting proliferation, cortistatin also impairs the migration of VSMCs. ahajournals.orgahajournals.org This is achieved by inhibiting Rac1 activation and cytosolic calcium increases in a ghrelin-receptor-dependent manner, which in turn affects the formation of lamellipodia, the cellular protrusions necessary for cell movement. ahajournals.org The inhibitory actions of cortistatin on both proliferation and migration have been correlated with a reduction in neointimal formation in models of carotid arterial ligation. ahajournals.orgahajournals.org
Attenuation of Vascular Calcification
Research in rat models has demonstrated that cortistatin can effectively attenuate vascular calcification. amegroups.cnnih.govamegroups.org In vivo studies using models where vascular calcification is induced by vitamin D3 and nicotine (B1678760) have shown that cortistatin treatment significantly improves hemodynamic values and arterial compliance. nih.gov It achieves this by decreasing systolic blood pressure, pulse pressure, and left ventricular pressures. nih.gov
At the cellular level, cortistatin significantly decreases alkaline phosphatase (ALP) activity and calcium deposition in aortic tissues and cultured VSMCs. nih.gov It also alleviates pathological injury and down-regulates the mRNA expression of a key phosphate (B84403) co-transporter involved in calcification. nih.gov Further investigations have revealed that cortistatin inhibits the osteoblastic differentiation of VSMCs, a critical step in the calcification process, and this may be related to the inhibition of endoplasmic reticulum stress. researchgate.netamegroups.org The protective effect of cortistatin against vascular calcification is mediated through the ghrelin receptor (GHSR1a), rather than somatostatin receptors. amegroups.cnnih.govamegroups.org
Table 3: Cortistatin's Role in Vascular Calcification in Rat Models
| Parameter | Effect of Cortistatin Treatment | Reference |
|---|---|---|
| Hemodynamic Values | Improvement (decreased blood pressure, improved compliance) | nih.gov |
| Alkaline Phosphatase (ALP) Activity | Significant Decrease | nih.gov |
| Calcium Deposition | Significant Decrease | nih.gov |
| Pathological Injury | Alleviation | nih.gov |
| Osteoblastic Differentiation of VSMCs | Inhibition | researchgate.netamegroups.org |
| Endoplasmic Reticulum Stress | Inhibition | researchgate.netamegroups.org |
Role in Endothelial Function and Blood-Brain Barrier Integrity
Cortistatin plays a crucial role in maintaining endothelial function and the integrity of the blood-brain barrier (BBB). biorxiv.orgbiorxiv.orgcsic.esresearchgate.net A deficiency in endogenous cortistatin can lead to a weakened endothelium with increased permeability, breakdown of tight junctions, and dysregulated immune activity. csic.esresearchgate.net In models of ischemic stroke, cortistatin treatment has been shown to facilitate BBB recovery. csic.esbiorxiv.org
Cortistatin helps to protect against BBB permeability and disruption of the brain endothelium. biorxiv.org It has been observed to reduce BBB leakage in vivo. csic.esresearchgate.netnih.gov In vitro studies have shown that cortistatin can reverse hyperpermeability and the disruption of tight-junction proteins in brain endothelial cells under injury-like conditions. csic.esresearchgate.netnih.gov This is accompanied by a modulation of the immune function of the endothelium, including the downregulation of pro-inflammatory factors. nih.gov The reparative effects of cortistatin on the brain endothelium are associated with the rescue of barrier integrity. csic.esresearchgate.net
Endocrine Regulation (e.g., Inhibition of Growth Hormone Release)
Cortistatin is a potent and effective inhibitor of growth hormone (GH) release in rats. nih.govbioscientifica.com Its inhibitory action on GH secretion is comparable to that of somatostatin, with a rapid onset and a slightly longer duration of action. nih.gov In vivo studies in anesthetized male rats have demonstrated that cortistatin significantly reduces GH secretion. nih.gov
The mechanism of this inhibition is believed to be mediated through interaction with somatostatin receptor subtypes. nih.gov While cortistatin shares this GH-inhibiting function with somatostatin, it also possesses unique physiological roles. bioscientifica.comoup.com The regulation of the GH axis by cortistatin can be sex-dependent and influenced by the metabolic state, such as during fasting. oup.com In vitro studies have confirmed that cortistatin can directly act on primary pituitary somatotropes to inhibit GH secretion. oup.com
Preclinical Therapeutic Potential and Experimental Models in Rats Excluding Human Trials
Neuroprotection in Models of Neuroinflammatory and Neuroimmune Injury
Cortistatin demonstrates considerable promise as a neuroprotective agent in various rat models characterized by neuroinflammation and neuroimmune-mediated injury. csic.esnih.govbiorxiv.org Its consistent effect across these models involves reducing pro-inflammatory mediators and modulating the function of glial cells, the resident immune cells of the CNS. nih.govbiorxiv.org
In rat models of excitotoxicity, where neuronal injury is caused by the overactivation of glutamate (B1630785) receptors, cortistatin has shown protective effects. csic.esnih.govbiorxiv.org One study highlighted that Cortistatin-14 (B8083240) (CST-14), a closely related fragment, offered protection against kainate-induced neurotoxicity. researchgate.net This was evidenced by the attenuation of seizure activity and the inhibition of neuronal loss in the cortex and hippocampus of rats when pretreated with CST-14. researchgate.net The mechanism is linked to its ability to mitigate the downstream effects of excessive neuronal stimulation. csic.esresearchgate.net
Cortistatin has been identified as a key endogenous molecule that exerts neuroprotection in rat models of bacterial meningoencephalitis. oup.com In a model using Klebsiella pneumoniae, infection-induced expression of prepro-CST messenger RNA was observed. oup.com Subsequent treatment with cortistatin led to a significant reduction in leukocyte infiltration into the brain and attenuated clinical signs of illness. oup.com Furthermore, it decreased the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), indicating a direct modulatory effect on neuroinflammation and a neuroprotective capacity against neuronal loss. oup.com
The middle cerebral artery occlusion (MCAO) model in rodents is a standard for simulating ischemic stroke. nih.gov In this model, cortistatin has been shown to be a promising therapeutic candidate due to the significant roles of neuroinflammation and immune deregulation in the pathology of brain ischemia. csic.esbiorxiv.orgnih.gov Administration of cortistatin significantly reduces neurological damage and promotes recovery. csic.esbiorxiv.orgbiorxiv.org Its neuroprotective action is multifaceted, involving the modulation of glial cell reactivity, support of astrocytic scar formation, and facilitation of blood-brain barrier recovery. csic.esbiorxiv.org Studies show that treatment can lead to smaller lesion sizes and improved neurological scores. biorxiv.orgbiorxiv.org
Table 1: Effects of Cortistatin in Rat MCAO Stroke Model
| Outcome Measured | Effect of Cortistatin Treatment | Proposed Mechanism |
|---|---|---|
| Neurological Damage | Significantly reduced | Modulation of glial reactivity and astrocytic scar formation |
| Infarct Size | Reduced lesion size | Anti-inflammatory and immunomodulatory properties |
| Blood-Brain Barrier | Facilitated recovery and reduced leakage | Regulation of brain endothelium and stabilization of tight-junction proteins |
In various rat models of neuropathic pain resulting from peripheral nerve injury, cortistatin has demonstrated significant analgesic effects. nih.gov It has been found to alleviate hyperalgesia and allodynia, which are primary symptoms of chronic neuropathic pain. nih.gov The analgesic action of cortistatin is comprehensive, involving the regulation of nerve damage-induced hypersensitization of primary nociceptors and the inhibition of neuroinflammatory responses at both peripheral and central levels. nih.gov Furthermore, cortistatin promotes the production of neurotrophic factors and shows neuroregenerative capabilities. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. researchgate.net In EAE models, cortistatin treatment has been shown to reduce the severity and incidence of the disease. researchgate.net This therapeutic effect is achieved by diminishing the inflammatory infiltrates in the spinal cord, which in turn leads to decreased demyelination and axonal damage. researchgate.net Cortistatin affects both the autoimmune and inflammatory aspects of the disease, regulates glial activity, and fosters a neuroprotective environment. researchgate.net
Table 2: Therapeutic Effects of Cortistatin in Rat EAE Model
| Parameter | Observation | Implication |
|---|---|---|
| Clinical Severity | Reduced incidence and severity of symptoms | Amelioration of disease progression |
| Inflammatory Infiltrates | Significant reduction in the spinal cord | Decreased neuroinflammation |
| Demyelination & Axonal Damage | Reduced | Neuroprotection and preservation of neuronal integrity |
Cortistatin plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB) and mitigating brain edema following injury. csic.esbiorxiv.org In models of ischemic stroke, cortistatin treatment significantly reduced BBB leakage, as evidenced by decreased extravasation of blood proteins like IgG into the brain hemisphere. csic.es It facilitates BBB repair by stabilizing tight-junction proteins and mitigating exaggerated immune responses. csic.es The absence of endogenous cortistatin is associated with a predisposition to endothelium weakening, increased permeability, and disrupted barrier integrity. nih.gov
Influence on Glial Scar Formation
Recent studies have underscored the role of cortistatin in modulating glial scar formation following injury to the central nervous system. In a preclinical model of ischemic stroke, the administration of cortistatin has been shown to influence the reactivity of glial cells and the subsequent formation of the astrocytic scar. csic.esbiorxiv.org Delayed treatment with cortistatin after an ischemic event appeared to promote the formation of a more organized and potentially beneficial glial scar, a process that is crucial for containing the area of injury and supporting neuronal recovery. csic.esbiorxiv.org This is associated with a modulation of both microglia and astrocyte responses. biorxiv.org Specifically, cortistatin treatment appears to encourage a more ramified state in microglia and a reactive, functional state in astrocytes, which may be key to mitigating neuronal damage. biorxiv.org In cortistatin-deficient animals, impaired glial scar formation was observed, which was linked to a worse prognosis after stroke. biorxiv.org These findings suggest that cortistatin plays a vital role in orchestrating the glial response to injury, which is a critical component of tissue repair in the brain. csic.esbiorxiv.orgbiorxiv.org
Anti-inflammatory and Anti-fibrotic Applications
Cortistatin has demonstrated significant anti-inflammatory and anti-fibrotic properties in various experimental models of disease in rats. nih.govmdpi.com
Experimental Inflammatory Disorders
The therapeutic efficacy of cortistatin has been observed in several models of inflammatory conditions. In experimental models of sepsis, cortistatin treatment has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. oup.comdergipark.org.tr Similarly, in models of chronic colitis and arthritis, cortistatin administration has been found to downregulate inflammatory responses. oup.comaai.org The anti-inflammatory effects of cortistatin are mediated, in part, by inhibiting the production of various inflammatory mediators and modulating the activity of immune cells. mdpi.comoup.com It has been shown to deactivate inflammatory and Th1-driven responses in conditions like sepsis, arthritis, and colitis. aai.org
Fibrotic Disorders
Cortistatin has emerged as a potent endogenous anti-fibrotic factor in preclinical models of fibrotic diseases. nih.govmdpi.com In rat models of pulmonary fibrosis and scleroderma, cortistatin has shown the ability to mitigate the fibrotic process. nih.govresearchgate.net For instance, in a bleomycin-induced model of skin fibrosis, which mimics human systemic sclerosis, cortistatin treatment significantly reduced dermal thickness and extracellular matrix deposition. nih.govresearchgate.net Furthermore, in models of pulmonary fibrosis, cortistatin has been identified as an endogenous inhibitor of the condition, with cortistatin-deficient animals showing exacerbated lung damage and fibrosis. researchgate.net
| Disorder Model | Key Findings on Cortistatin's Effect | Reference |
|---|---|---|
| Sepsis | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | oup.comdergipark.org.tr |
| Chronic Colitis | Downregulation of inflammatory responses. | oup.comaai.org |
| Arthritis | Deactivation of inflammatory and Th1-driven responses. | aai.org |
| Pulmonary Fibrosis | Inhibition of fibrotic processes; reduced lung damage. | nih.govresearchgate.net |
| Scleroderma (skin fibrosis) | Reduced dermal thickness and extracellular matrix deposition. | nih.govresearchgate.net |
Mechanisms of Anti-fibrotic Effects
The anti-fibrotic actions of cortistatin appear to be independent of its anti-inflammatory activity. nih.govmdpi.com A key mechanism is its direct regulation of fibroblast activation and their differentiation into myofibroblasts, which are the primary cells responsible for pathological fibrosis. nih.govmdpi.com By controlling these cellular processes, cortistatin can effectively curb the excessive deposition of extracellular matrix that characterizes fibrotic diseases. nih.gov This direct effect on fibroblasts highlights a crucial pathway through which cortistatin exerts its therapeutic potential in fibrotic disorders. nih.gov
Pharmacological Strategies for Enhancing Cortistatin Bioavailability and Efficacy
Despite its therapeutic promise in preclinical models, the clinical translation of cortistatin-based therapies faces challenges, primarily due to its short half-life in bodily fluids and potential for widespread effects. nih.govresearchgate.net To overcome these limitations, researchers are exploring various pharmacological strategies.
One promising approach is the development of stable analogues of cortistatin. These are modified versions of the peptide designed to be more resistant to degradation in the body, thereby prolonging their therapeutic action. nih.gov
Another innovative strategy is the creation of latent forms or prodrugs of cortistatin. nih.govijnrd.org A prodrug is an inactive or less active version of a drug that is converted into the active form within the body. ijnrd.org Recently, a cortistatin-based prodrug was engineered that includes a "molecular shield" to protect the bioactive peptide. nih.gov This shield is designed to be cleaved by enzymes that are abundant in inflammatory and fibrotic environments, ensuring that the active cortistatin is released specifically at the site of disease. nih.gov This approach not only enhances the stability and bioavailability of cortistatin but also improves its target specificity, potentially reducing off-target effects. nih.gov Studies have shown that this latent form of cortistatin can be effective at lower doses and with fewer administrations compared to the unmodified peptide. nih.gov
These strategies, including the development of stable analogues and prodrugs, are crucial for advancing cortistatin from a promising preclinical compound to a viable therapeutic agent for a range of inflammatory and fibrotic diseases. nih.govmdpi.commdpi.comnih.gov
Advanced Research Methodologies and Experimental Approaches in Rat Studies
In vivo Electrophysiological Studies
Effects on Dentate Granule Cells and Cortical Excitability: Studies in rats have shown that cortistatin can depress neuronal activity. nih.govresearchgate.net This is particularly relevant in the cerebral cortex, where cortistatin was first identified. nih.govresearchgate.net Research has indicated that cortistatin may regulate cortical activity, with transient expression of preprocortistatin mRNA in the hilar region during postnatal development paralleling electrophysiological changes in dentate granule cells. nih.gov Furthermore, cortistatin has been shown to antagonize the effects of acetylcholine (B1216132) on cortical excitability, which is thought to be the mechanism behind its enhancement of slow-wave sleep. wikipedia.orgnih.gov Neuropeptides, in general, are known to modulate membrane excitability and synaptic transmission in cortical circuits. frontiersin.org
Neurobehavioral Assessments
Sleep Parameters, Locomotor Activity, and Neurological Scoring in Stroke Models: A key characteristic of cortistatin that distinguishes it from somatostatin (B550006) is its ability to induce slow-wave sleep and reduce locomotor activity in rats. wikipedia.orgoup.comresearchgate.net The expression of mRNA for cortistatin follows a circadian rhythm and is increased during sleep deprivation, suggesting its role as a sleep-modulating factor. researchgate.net
In preclinical stroke models using rats and mice, the administration of cortistatin has been evaluated for its neuroprotective effects. csic.esbiorxiv.org Neurological scoring systems are employed to assess motor function, balance, reflexes, and sensory functions following an induced stroke. csic.esbiorxiv.org In a mouse model of middle cerebral artery occlusion (MCAO), cortistatin treatment was found to significantly reduce neurological damage and improve recovery when administered 24 hours post-stroke. csic.esbiorxiv.org However, immediate treatment after the ischemic event appeared to worsen neurological scores. biorxiv.org These assessments are crucial in determining the therapeutic potential and optimal treatment window for cortistatin in stroke. csic.esbiorxiv.org
Cellular and Molecular Characterization
Preprocortistatin mRNA, Inflammatory Mediators, and Neurotrophic Factors: Gene expression analysis in rats has revealed that preprocortistatin mRNA is located in GABAergic interneurons within the cortex and hippocampus. nih.govnih.govcaymanchem.com In studies involving rat myocardial cells, cortistatin was shown to down-regulate the expression of apoptosis-associated genes like Fas, FasL, and Bax that were induced by cyclosporine A. nih.gov
In the context of inflammation, cortistatin has been shown to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide by activated macrophages. nih.gov In mouse models of endotoxemia, cortistatin administration reduced the levels of various inflammatory cytokines and chemokines in both serum and target organs. nih.gov Furthermore, in a mouse model of ischemic stroke, cortistatin treatment was associated with an upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). biorxiv.orgbiorxiv.org The absence of cortistatin in mice leads to an increased pro-inflammatory state and lower expression of neurotrophic factors. csic.esbiorxiv.orgbiorxiv.org
Western Blotting for Apoptosis-Associated Factors: Western blotting techniques have been utilized in rat myocardial cell studies to investigate the effects of cortistatin on apoptosis. nih.gov These studies demonstrated that while cyclosporine A increased the protein expression of Caspase 3 and Caspase 9, subsequent treatment with cortistatin significantly reduced the levels of these pro-apoptotic proteins. nih.gov This indicates that cortistatin's protective effect against apoptosis is, at least in part, mediated through the regulation of these key proteins in the apoptotic cascade. nih.gov
Identifying Cortistatin-Expressing Cells: In situ hybridization has been a key technique to localize the expression of preprocortistatin mRNA in the rat brain. nih.gov These studies have shown that cortistatin is expressed in a specific subset of GABAergic interneurons in the cerebral cortex and hippocampus. nih.govnih.gov Interestingly, there is a partial overlap with somatostatin-containing neurons, and a significant portion of cortistatin-positive neurons also express parvalbumin. nih.gov However, no co-localization was observed with other neuronal markers like calretinin, cholecystokinin, or vasoactive intestinal peptide. nih.gov
Characterizing Receptor Interactions: Cortistatin is known to bind to all five somatostatin (SST) receptors (SSTR1-5). nih.govresearchgate.netcaymanchem.com Binding assays using rat tissues and cell lines have been instrumental in characterizing these interactions. Cortistatin-29 demonstrates high affinity for these receptors, with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SSTR1-5, respectively. targetmol.comcaymanchem.com
Beyond the somatostatin receptors, cortistatin has been shown to interact with other receptors, which may account for its unique physiological functions compared to somatostatin. nih.govcsic.es These include the ghrelin receptor (GHS-R) and the Mas-related G-protein coupled receptor member X2 (MrgX2). oup.comcsic.es Functional assays in rat pituitary cells have shown that cortistatin can inhibit the release of growth hormone. oup.com Additionally, in rat cortical microglia and astrocytes, cortistatin's effects on the production of prostanoids have been studied to understand its role in neuroinflammation. ugr.es
In vitro Models Utilizing Rat Cells
Cultured Neurons and Glial Cells
Studies utilizing cultured rat neurons and glial cells have provided significant insights into the neuroprotective and immunomodulatory properties of cortistatin within the central nervous system (CNS).
Neuroprotective Effects: In a rat model of Klebsiella pneumoniae meningoencephalitis, it was discovered that brain infection elevates the expression of prepro-cortistatin mRNA in cultured neuron-glia. oup.com Subsequent treatment with cortistatin led to a reduction in neuronal loss after infection, indicating a direct neuroprotective capacity. oup.com Specifically, cortistatin attenuated post-infection increases in proinflammatory cytokine mRNA levels in these cultures, further supporting its direct action on neuroinflammation. oup.com In cultures exposed to K. pneumoniae, which resulted in injury to approximately 27% of cells, cortistatin treatment significantly reduced this injury down to as low as 7%. oup.com
Further research has shown that cortistatin can protect dopaminergic neurons. While some studies have used mouse models to demonstrate that cortistatin reduces the cell death of dopaminergic neurons exposed to neurotoxins, the fundamental mechanisms are relevant across rodent models. mdpi.com Cortistatin may exert this protective effect by modulating glial activation and directly promoting the survival of compromised neurons. mdpi.com
Modulation of Glial Activity and Neuroinflammation: Cortistatin has been shown to regulate the activity of glial cells, which is crucial in the context of neuroinflammatory disorders. biorxiv.orgaai.org In mixed neuron-glia co-cultures, cortistatin treatment increased the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF) and activity-dependent neuroprotector protein (ADNP), both in basal and inflammatory conditions. aai.org It also reduced the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) by activated astrocytes and microglia. aai.org This modulation of glial function is a key component of cortistatin's therapeutic potential in neurological diseases characterized by inflammation. mdpi.combiorxiv.org The absence of cortistatin, conversely, is associated with an overactivity of glial cells and exacerbated inflammatory responses. mdpi.com
Effects on Neuronal Function: In cultured rat hippocampal neurons, cortistatin has been shown to affect the generation of cyclic AMP (cAMP), a key second messenger involved in memory processes. nih.gov Unlike somatostatin, which decreases cAMP, cortistatin increases its levels, suggesting a distinct modulatory role in neuronal signaling and synaptic plasticity. nih.gov
Table 1: Effects of Cortistatin on Cultured Rat Neurons and Glial Cells
| Cell Type | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| Rat Neuron-Glia Culture | K. pneumoniae Infection | Attenuated neuronal loss; Reduced proinflammatory cytokine mRNA. | oup.com |
| Rat Neuron-Glia Co-cultures | Basal and Inflammatory Conditions | Increased expression of BDNF and ADNP; Decreased TNF-α, IL-6, and NO from activated glia. | aai.org |
| Rat Hippocampal Neurons | In Culture | Increased generation of cAMP. | nih.gov |
| Rat Dopaminergic Neurons | Neurotoxin Exposure (inferred from rodent models) | Reduced cell death; Modulated glial activation. | mdpi.com |
Rat Vascular Smooth Muscle Cells (VSMCs)
Research using cultured rat vascular smooth muscle cells (VSMCs) has uncovered the significant role of cortistatin in vascular health, particularly in inhibiting processes that lead to vascular diseases.
Inhibition of Proliferation and Migration: Cortistatin has demonstrated potent anti-proliferative effects on rat VSMCs. In studies where VSMC proliferation was induced by angiotensin II (Ang II), cortistatin treatment effectively alleviated this increase. nih.gov This inhibitory effect is crucial as VSMC proliferation is a key event in the development of various vascular disorders. nih.gov The peptide also suppresses VSMC migration, another critical step in the formation of neointima, which contributes to conditions like atherosclerosis and restenosis. amegroups.org The mechanism involves the suppression of multiple signaling pathways, including ERK1/2, p38 MAPK, JNK, and ERK5. amegroups.org
Attenuation of Vascular Calcification: Cortistatin has been found to inhibit the calcification of cultured rat VSMCs. nih.govnih.gov In models where calcification was induced by β-glycerophosphoric acid (β-GP), cortistatin reversed the increases in alkaline phosphatase (ALP) activity and calcium content. nih.gov It also prevented the formation of pathological calcified nodes in a dose-independent manner. nih.gov This effect is partly mediated by suppressing the phenotypic transformation of VSMCs into osteoblastic cells and reducing endoplasmic reticulum stress. nih.gov
Mechanism of Action: The protective effects of cortistatin on rat VSMCs are mediated through various receptors and signaling pathways. Studies have shown that cortistatin alleviates Ang II-induced VSMC proliferation and autophagy by acting through somatostatin receptor 3 (SSTR3) and SSTR5. nih.gov Furthermore, its ability to inhibit vascular calcification appears to be mediated by the ghrelin receptor (GHSR1a), as ghrelin mimicked the effects of cortistatin, while somatostatin-14 did not have a significant effect. nih.gov
Table 2: Research Findings on Cortistatin's Effects on Rat VSMCs
| Experimental Model | Inducing Agent | Key Findings | Mechanism | Reference |
|---|---|---|---|---|
| Cultured Rat VSMCs | Angiotensin II | Alleviated VSMC proliferation and autophagy. | Mediated through SSTR3 and SSTR5. | nih.gov |
| Cultured Rat VSMCs | Angiotensin II | Suppressed VSMC proliferation and migration. | Inhibition of ERK1/2, p38 MAPK, JNK, and ERK5 pathways. | amegroups.org |
| Cultured Rat VSMCs | β-glycerophosphoric acid | Inhibited calcification (reduced ALP activity and calcium content). | Suppression of osteoblastic differentiation and endoplasmic reticulum stress. | nih.gov |
| Cultured Rat VSMCs | Vitamin D3 + Nicotine (B1678760) (in vivo), β-glycerophosphate (in vitro) | Dose-independently inhibited calcification. | Mediated by GHSR1a. | nih.gov |
Primary Immune Cell Cultures
While much of the research on cortistatin's immunomodulatory effects has been conducted using human or mouse cells, these findings provide a strong basis for understanding its function in primary rat immune cell cultures. Cortistatin is known to be expressed by and act upon a variety of immune cells, including macrophages, lymphocytes, and dendritic cells, suggesting a critical role as an endogenous regulator of the immune response. karger.comresearchgate.netnih.gov
Modulation of Macrophage Function: In vitro studies on macrophage cell lines and primary macrophages (from mice) have shown that cortistatin potently inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while stimulating the anti-inflammatory cytokine IL-10. karger.comnih.gov It also curtails the release of cytotoxic mediators like nitric oxide. karger.com Given the high conservation of these immune pathways, similar effects are expected in primary rat macrophage cultures. Cortistatin's effects are often more potent than those of somatostatin, and it appears to act primarily through the GHSR1 receptor on these cells. karger.com
Regulation of Lymphocyte Responses: Cortistatin influences both innate and adaptive immunity. karger.com It has been shown to regulate the activation and differentiation of T lymphocytes. Specifically, it can decrease the presence of encephalitogenic Th1 and Th17 cells while increasing the number of regulatory T cells (Tregs) that produce suppressive cytokines like TGF-β1 and IL-10. karger.com This suggests that in primary rat lymphocyte cultures, cortistatin would likely modulate the balance of T cell subsets, shifting it towards a more tolerogenic phenotype.
Autocrine and Paracrine Actions: Immune cells themselves can produce cortistatin, especially in response to inflammatory stimuli. This, combined with the expression of cortistatin receptors on the same cells, points to an autocrine and paracrine loop where cortistatin acts locally to control the intensity and duration of an inflammatory response. karger.com This feedback mechanism is a crucial aspect of immune homeostasis.
Table 3: Anticipated Effects of Cortistatin on Primary Rat Immune Cell Cultures (Based on Rodent and Human Studies)
| Cell Type | Stimulus | Anticipated Key Findings | Primary Receptor Involved | Reference |
|---|---|---|---|---|
| Primary Rat Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6); Stimulation of anti-inflammatory cytokine (IL-10); Inhibition of nitric oxide. | GHSR1 | karger.comnih.gov |
| Primary Rat T Lymphocytes | Antigen/Mitogen Activation | Decreased Th1/Th17 differentiation; Increased regulatory T cell populations. | - | karger.com |
| Mixed Immune Cells | Inflammatory Stimuli | Local production of cortistatin, leading to self-regulation of the immune response. | - | karger.com |
Future Directions and Unexplored Avenues in Cortistatin 29 1 13 Rat Research
Elucidation of the Precise Role of the Cortistatin-29 (1-13) Fragment within the Cortistatin System
Cortistatin-29 is a known cleavage product of preprocortistatin. targetmol.comcaymanchem.com The N-terminal fragment, Cortistatin-29 (1-13), represents the first 13 amino acids of this larger peptide. targetmol.comcaymanchem.com While the full-length cortistatin peptides (CST-14, CST-17, and CST-29) have been studied for their roles in sleep regulation, immune response, and neuronal activity, the specific biological significance of the CST-29 (1-13) fragment is largely uncharted territory. wikipedia.orgnih.govnih.gov
Future research must focus on determining whether this fragment is merely an intermediate in the processing of preprocortistatin or if it possesses unique biological activities. guidetopharmacology.org Key questions to address include:
Does Cortistatin-29 (1-13) (rat) exert any physiological effects independently of the full-length cortistatin?
Does it interact with receptors or signaling pathways that are distinct from those targeted by other cortistatin forms?
What is its distribution and concentration in different tissues and physiological states?
Answering these questions will be crucial to fully understanding the comprehensive function of the cortistatin system.
Further Identification and Characterization of Novel Cortistatin-Specific Receptors
Cortistatin is known to bind to all five somatostatin (B550006) receptors (SSTR1-5) and also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor, MrgX2. researchgate.netbiorxiv.org However, some of cortistatin's effects cannot be fully explained by its interaction with these known receptors, suggesting the existence of yet unidentified, cortistatin-specific receptors. nih.govbioscientifica.comnih.gov
The search for novel receptors is a critical future direction. This involves:
Screening for novel binding partners: Utilizing advanced techniques to identify proteins that specifically interact with cortistatin and its fragments.
Characterizing receptor function: Once identified, these novel receptors must be characterized in terms of their binding affinity, signaling pathways, and physiological roles. The discovery of truncated but functional variants of the somatostatin receptor subtype 5 (sst5) in rodents, which exhibit unique ligand-selective signaling, highlights the potential for identifying other novel receptor forms. researchgate.net
Investigating receptor distribution: Mapping the expression of these putative new receptors in various tissues will provide insights into the potential sites of cortistatin's unique actions. nih.gov
The identification of a receptor that is selective for cortistatin over somatostatin would be a major breakthrough, offering the potential for more targeted therapeutic interventions. nih.gov
Comprehensive Investigation of Cortistatin's Interactions with Other Neuropeptide and Neurotransmitter Systems
Cortistatin's physiological effects are likely modulated by its interactions with other signaling molecules in the brain. nih.gov For instance, it has been shown to antagonize the excitatory effects of acetylcholine (B1216132) in the cortex and hippocampus. jneurosci.org It may also influence glutamatergic, GABAergic, and noradrenergic systems. nih.govstanford.edu
Future studies should systematically investigate these interactions:
Mapping co-localization: Determining the anatomical and cellular co-localization of cortistatin with other neuropeptides and neurotransmitters.
Functional interaction studies: Examining how cortistatin modulates the release, reception, and signaling of other key neurochemicals in both in vitro and in vivo models.
Behavioral studies: Investigating how these interactions translate to complex behaviors, such as learning, memory, and mood. nih.gov
A deeper understanding of this "crosstalk" will be essential for a holistic view of cortistatin's role in brain function.
Exploration of Endogenous Regulatory Mechanisms Governing Cortistatin Expression and Activity
The expression and activity of cortistatin are dynamically regulated. For instance, its mRNA expression can be upregulated by lipopolysaccharide stimulation in immune cells. nih.gov Understanding these regulatory mechanisms is key to comprehending its physiological and pathological roles.
Future research in this area should focus on:
Identifying regulatory factors: Pinpointing the specific transcription factors, microRNAs, and other molecules that control the expression of the cortistatin gene.
Investigating post-translational modifications: Elucidating the enzymes and pathways responsible for processing preprocortistatin into its various active forms, and how this processing is regulated.
Studying feedback mechanisms: Determining if cortistatin itself, or its downstream effectors, regulate its own expression and release in a feedback loop. Studies on cortistatin-deficient mice suggest an endogenous role in controlling the activation state of immune cells. karger.com
Assessment of Cortistatin's Role in Specific Neurological and Systemic Pathologies Beyond Current Preclinical Models
Preclinical studies have implicated cortistatin in a range of pathologies, including ischemic stroke, Parkinson's disease, and inflammatory bowel disease. nih.govmdpi.comresearchgate.net For example, cortistatin has shown neuroprotective and immunomodulatory effects in models of these conditions. mdpi.comcsic.esunirioja.es
The next steps in this research area should involve:
Expanding preclinical models: Investigating the role of cortistatin in a wider array of neurological and systemic diseases.
Human studies: Examining cortistatin levels and gene expression in patients with various pathologies to establish clinical relevance. For example, decreased cortistatin expression has been observed in the temporal lobe of Alzheimer's disease patients and in the retinas of individuals with diabetic retinopathy. nih.gov
Therapeutic potential: Exploring the development of cortistatin-based therapies for these conditions, leveraging its multi-faceted protective effects. mdpi.com
Table 2: Investigated Pathological Roles of Cortistatin
| Pathology | Observed Effect of Cortistatin in Preclinical Models | Reference |
|---|---|---|
| Ischemic Stroke | Neuroprotective, immunomodulatory, reduces neurological damage | nih.govcsic.es |
| Parkinson's Disease | Mitigates loss of dopaminergic neurons, improves locomotor activity | mdpi.com |
| Inflammatory Bowel Disease | Anti-inflammatory, reduces mucosal inflammation | nih.govresearchgate.net |
| Multiple Sclerosis (EAE model) | Reduces clinical severity and incidence | mdpi.com |
| Neuropathic Pain | Analgesic effects | nih.gov |
Development of Advanced Methodologies for Spatio-Temporal Resolution of Cortistatin Actions in vivo
To truly understand the dynamic actions of cortistatin within a living organism, more advanced research tools are needed. The development of such methodologies is a critical future direction.
This includes:
High-resolution imaging techniques: Creating novel probes and imaging modalities to visualize the release and receptor binding of cortistatin in real-time and with high spatial accuracy in the brain and other tissues.
Genetically encoded sensors: Developing fluorescent or bioluminescent sensors that can report the activity of cortistatin receptors and their downstream signaling pathways in living cells and animals.
Optogenetic and chemogenetic tools: Engineering light- or chemical-activated versions of cortistatin or its receptors to allow for precise control over its activity in specific neuronal circuits and at specific times.
These advanced techniques will be instrumental in dissecting the precise spatio-temporal dynamics of cortistatin's function and its role in both health and disease. csic.es
Q & A
Q. What is the receptor binding profile of Cortistatin-29 (1-13) (rat), and how does it compare to full-length Cortistatin-29?
Cortistatin-29 (1-13) binds to somatostatin receptors (SSTR1–5) with varying affinities. The truncated peptide retains binding capacity but may exhibit altered selectivity compared to the full-length peptide. For example, full-length Cortistatin-29 shows IC50 values of 2.8 nM (SSTR1), 7.1 nM (SSTR2), 0.2 nM (SSTR3), 3.0 nM (SSTR4), and 13.7 nM (SSTR5) . Researchers should validate binding profiles using competitive radioligand assays or surface plasmon resonance (SPR) under controlled pH and temperature conditions to account for peptide stability .
| Receptor Subtype | Full-Length Cortistatin-29 IC50 (nM) | Cortistatin-29 (1-13) IC50 (nM)* |
|---|---|---|
| SSTR1 | 2.8 | Pending validation |
| SSTR2 | 7.1 | Pending validation |
| SSTR3 | 0.2 | Pending validation |
| SSTR4 | 3.0 | Pending validation |
| SSTR5 | 13.7 | Pending validation |
| *Hypothetical data included for structural comparison; actual values require experimental confirmation. |
Q. What are the standard assays for quantifying Cortistatin-29 (1-13) (rat) in biological samples?
Enzyme-linked immunosorbent assays (ELISAs) with high-sensitivity antibodies (e.g., Rabbit host antibodies) are commonly used, ensuring cross-reactivity testing against related peptides like somatostatin. For tissue samples, acid-ethanol extraction followed by reverse-phase HPLC coupled with mass spectrometry improves specificity . Include internal standards (e.g., isotope-labeled peptide) to control for matrix effects .
Q. How should Cortistatin-29 (1-13) (rat) be stored to maintain stability in experimental settings?
Lyophilized peptides should be stored at -70°C in moisture-proof containers. For short-term use (≤1 week), reconstitute in sterile PBS (pH 7.4) with 0.1% BSA and store at -20°C. Avoid repeated freeze-thaw cycles, which degrade peptide integrity . For in vivo studies, verify bioactivity post-reconstitution using cell-based assays (e.g., cAMP inhibition in SSTR-expressing cells) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-fibrotic effects of Cortistatin-29 (1-13) (rat) in vivo while controlling for pharmacokinetic variability?
- Model Selection : Use established fibrotic models (e.g., CCl4-induced liver fibrosis in rats) with strain-matched controls. Include sham-operated groups to distinguish treatment effects from surgical stress .
- Dosing Strategy : Administer via osmotic minipumps for sustained release, ensuring plasma concentrations align with in vitro EC50 values. Monitor peptide stability via blood sampling and LC-MS/MS .
- Endpoint Analysis : Combine histopathology (e.g., Sirius Red staining) with qPCR for fibrosis markers (α-SMA, Collagen I). Use longitudinal MRI to non-invasively track fibrotic progression .
Q. What methodologies are recommended for resolving discrepancies in reported IC50 values of Cortistatin-29 (1-13) (rat) across different experimental systems?
- Standardize Assay Conditions : Use identical buffer systems (e.g., 25 mM HEPES, pH 7.4) and cell lines (e.g., CHO-K1 stably transfected with SSTR subtypes) to minimize variability .
- Cross-Validate Techniques : Compare radioligand binding data (e.g., ¹²⁵I-somatostatin displacement) with functional assays (cAMP inhibition). Discrepancies may arise from receptor-G protein coupling efficiency differences .
- Meta-Analysis : Aggregate published IC50 values using random-effects models to identify outliers and assess the impact of experimental variables (e.g., temperature, incubation time) .
Q. What considerations are essential when engineering latent forms of Cortistatin-29 (1-13) (rat) for targeted delivery in inflammatory models?
- Protease-Activatable Design : Incorporate matrix metalloproteinase (MMP)-cleavable linkers (e.g., PLGLWA) to enable site-specific activation in inflamed tissues. Validate cleavage efficiency using recombinant MMPs and Western blotting .
- Pharmacokinetic Profiling : Measure plasma half-life via LC-MS/MS and compare biodistribution between latent and active forms using fluorescently labeled analogs.
- Safety Testing : Assess off-target activation in healthy tissues by quantifying peptide release in non-diseased control animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
